

Application Notes and Protocols for FCX-007 Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient eligibility criteria and experimental protocols relevant to the clinical trials of FCX-007, a gene therapy candidate for the treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB).

Patient Eligibility Criteria

Patients considered for enrollment in FCX-007 clinical trials must meet specific inclusion and exclusion criteria to ensure patient safety and the integrity of the trial data. These criteria are summarized below.

Quantitative Eligibility Criteria Summary



Criteria Category	Inclusion Criteria	Exclusion Criteria
Age	Phase I: ≥ 18 years[1][2] Phase II: ≥ 7 years[1][2] Phase III: ≥ 2 years[3]	-
Diagnosis	Clinical diagnosis of Recessive Dystrophic Epidermolysis Bullosa (RDEB)[2][4]	-
Genetic Confirmation	Confirmed mutation in the COL7A1 gene[3][5]	-
Prior Treatment	-	Receipt of a chemical or biological investigational product for the specific treatment of RDEB within the last 3 to 6 months[4][5]
Infections	-	Active infection with Human Immunodeficiency Virus (HIV), Hepatitis B, or Hepatitis C[3][4] Evidence of other systemic infection[3][4]
Malignancy	-	Current evidence or history of metastatic squamous cell carcinoma at the injection site[4][5]
Antibodies	-	Presence of COL7 antibodies[3][5]
General Health	-	Medical instability that limits the ability to travel to the investigative site[3][4] Clinically significant abnormal laboratory results[4]
Pregnancy/Breastfeeding	-	Female participants who are pregnant or breastfeeding[3][5]



Allergies	-	Known allergy to any of the
		constituents of the product[3]

Experimental Protocols

The production and administration of FCX-007 involves a multi-step process, from patient biopsy to the injection of the genetically modified cell product. The following sections detail the key experimental protocols.

Fibroblast Isolation and Culture

Objective: To isolate and expand autologous dermal fibroblasts from a patient's skin biopsy.

Methodology:

- Biopsy Collection: A small skin biopsy is obtained from the patient.[6]
- Fibroblast Isolation: The dermal layer of the biopsy is separated, and fibroblasts are isolated from the tissue. These cells are the primary producers of extracellular matrix proteins, including collagen.[1]
- Cell Culture and Expansion: The isolated fibroblasts are cultured and expanded in a
 laboratory setting.[7] This process creates a sufficient number of cells for genetic
 modification and subsequent treatment. A personalized cell bank of the genetically modified
 fibroblasts is cryogenically stored to serve as a long-term source for the patient's therapeutic
 needs.[6]

Genetic Modification of Fibroblasts

Objective: To introduce a functional copy of the COL7A1 gene into the patient's fibroblasts.

Methodology:

Vector: A self-inactivating (SIN) lentiviral vector is used to deliver the COL7A1 gene.[6] This
type of vector is designed for safety, as it does not replicate.



 Transduction: The expanded fibroblasts are transduced with the lentiviral vector carrying the COL7A1 gene. This process genetically modifies the cells to produce functional type VII collagen (COL7).[7][8]

FCX-007 Administration and Wound Assessment

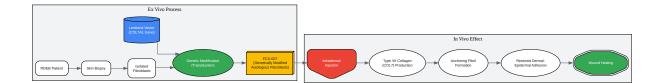
Objective: To deliver the genetically modified fibroblasts to the patient's wounds and assess the treatment's efficacy.

Methodology:

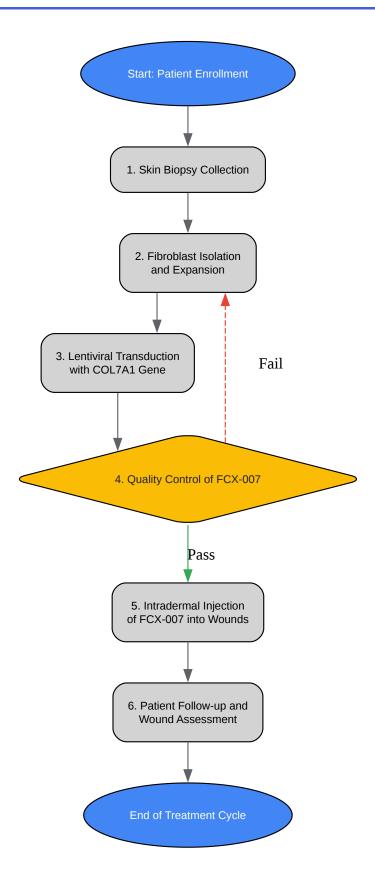
- Administration: FCX-007, a suspension of the genetically modified autologous fibroblasts, is administered via intradermal injections directly into and around the patient's blisters and wounds.[1][8]
- Wound Assessment: The healing of treated wounds is monitored at specified time points
 (e.g., 4, 12, 25, and 52 weeks) using methods such as digital photography and biopsies.[1]
 For comparison, in some studies, a similar untreated wound on the same patient is also
 monitored.[7] The primary outcome is often the change in wound surface area.[9]

Visualizations Signaling Pathway of FCX-007 Mechanism of Action

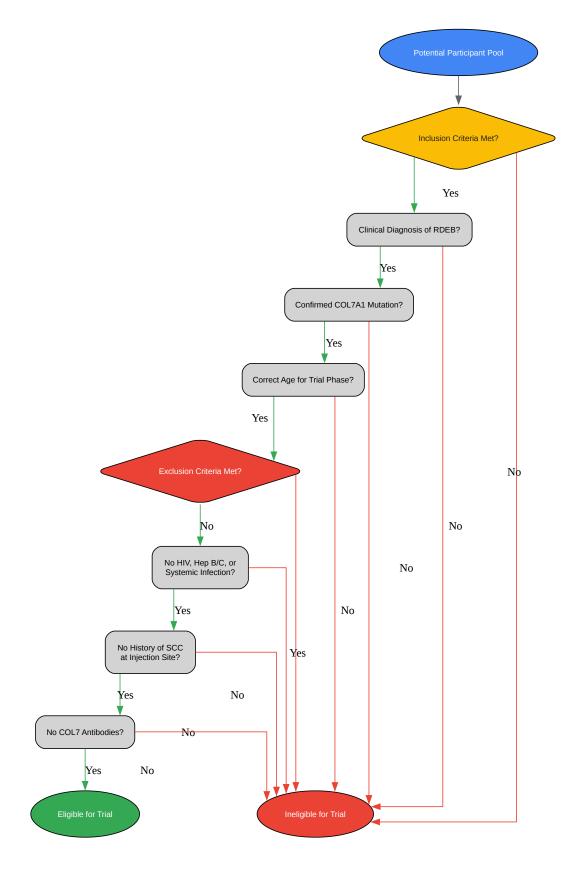












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